Methyl 2,4-dichloro-5-methoxybenzoate

描述

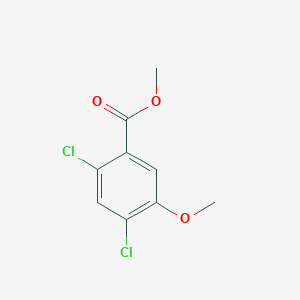

Methyl 2,4-dichloro-5-methoxybenzoate is a synthetic aromatic ester derived from benzoic acid. Its structure features a benzene ring substituted with two chlorine atoms at the 2- and 4-positions, a methoxy group at the 5-position, and a methyl ester group at the carboxylate position.

属性

IUPAC Name |

methyl 2,4-dichloro-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFCQHUEUYVUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 2,4-dichloro-5-methoxybenzoate (MDCMB) is an organic compound classified within the benzoate family. Its molecular formula is , with a molecular weight of 235.06 g/mol. This compound has garnered attention due to its unique structural features, including two chlorine atoms and a methoxy group, which significantly influence its biological activities.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. The presence of halogen atoms and a methoxy group in its structure allows MDCMB to exhibit various interactions with biological systems, making it a subject of interest in pharmacological research. The synthesis typically involves the esterification of 2,4-dichloro-5-methoxybenzoic acid with methanol, often catalyzed by an acid catalyst under reflux conditions.

Biological Activities

Research indicates that MDCMB exhibits several biological activities, particularly in antimicrobial and cytotoxic domains. Its potential interactions with enzymes and receptors suggest mechanisms that could lead to altered biological responses.

Antimicrobial Activity

MDCMB has been studied for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated. The compound's structure allows it to interact with microbial enzymes, potentially disrupting metabolic processes essential for bacterial survival.

Cytotoxicity and Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of MDCMB against various cancer cell lines. The presence of the methoxy group has been associated with enhanced cytotoxicity. For instance, compounds similar to MDCMB have shown significant activity against uterine sarcoma cell lines, indicating that structural modifications can lead to improved therapeutic efficacy .

Table 1: Summary of Biological Activities of MDCMB

Case Studies

Several case studies have highlighted the biological potential of MDCMB:

- Antimicrobial Study : A study demonstrated that MDCMB effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antimicrobial agents.

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that MDCMB induced apoptosis in a dose-dependent manner, particularly in uterine sarcoma cells. This suggests its potential as a chemotherapeutic agent .

- Mechanistic Insights : Investigations into the mechanism of action revealed that MDCMB might interfere with DNA synthesis in cancer cells, leading to cell cycle arrest and subsequent apoptosis .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares Methyl 2,4-dichloro-5-methoxybenzoate with structurally related methyl esters from Austrocedrus chilensis resin, as detailed in the provided evidence. While the core aromatic backbone of the target compound differs from the diterpenoid esters in the evidence, key comparisons can be drawn based on substituent effects and functional groups.

Table 1: Structural and Functional Comparison

Key Findings:

Core Structure Differences: The target compound is aromatic, whereas the evidence compounds are diterpenoid derivatives with polycyclic or conjugated systems. This distinction impacts their reactivity and applications. For example, diterpene esters in Austrocedrus chilensis resin (e.g., compounds 4, 9, 12) are involved in plant defense or antimicrobial roles , while the synthetic benzoate derivative may exhibit enhanced stability for industrial use.

The methoxy group at the 5-position may enhance solubility in polar solvents, analogous to the oxo group in 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester (compound 10) .

Functional Group Reactivity :

- Both the target compound and diterpene methyl esters (e.g., compounds 4, 12) undergo hydrolysis under alkaline conditions due to the ester moiety. However, the aromatic system in the benzoate derivative may confer resistance to oxidative degradation compared to diterpenes with labile double bonds (e.g., compound 7: 8(17),12,14-labdatriene) .

Biological and Industrial Relevance: Diterpene esters in the evidence are associated with ecological roles (e.g., ferruginol (11) as an antimicrobial agent) .

Research Implications and Limitations

While the provided evidence focuses on natural methyl esters, the synthetic this compound represents a divergence in application and design. Future studies should explore its bioactivity profiles and environmental persistence relative to diterpene analogs. The absence of direct data on the target compound in the evidence underscores the need for experimental validation of these comparative hypotheses.

准备方法

Sulfuric Acid-Catalyzed Esterification

Procedure :

-

2,4-Dichloro-5-methoxybenzoic acid (1 mol) is refluxed with methanol (10 mol) and concentrated H₂SO₄ (0.1 mol) for 12–16 hours.

-

Post-reaction, the mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Data :

Advantages : High yield and simplicity. Limitations : Corrosive catalyst requiring careful waste management.

Thionyl Chloride-Mediated Esterification

Procedure :

-

2,4-Dichloro-5-methoxybenzoic acid is treated with SOCl₂ (1.2 eq) to form the acyl chloride intermediate, followed by methanol quenching.

Key Data :

Advantages : Avoids prolonged heating. Limitations : SOCl₂ handling requires stringent safety protocols.

Sequential Methylation and Chlorination

For substrates lacking pre-installed methoxy or chloro groups, sequential functionalization is employed:

Methylation Followed by Chlorination

Procedure :

-

Methylation : 5-Hydroxy-2,4-dichlorobenzoic acid is treated with CH₃I (2 eq) and K₂CO₃ (3 eq) in DMF at 80°C for 6 hours.

-

Esterification : The resulting 2,4-dichloro-5-methoxybenzoic acid is esterified as in Section 1.

Key Data :

Advantages : Modular approach. Limitations : Multi-step purification reduces overall efficiency.

Chlorination of Methyl 2-Methoxy-4-hydroxybenzoate

Procedure :

-

Methyl 2-methoxy-4-hydroxybenzoate is chlorinated using N-chlorosuccinimide (NCS, 1.1 eq) in DMF at 60°C for 8 hours.

Key Data :

Mechanistic Insight : NCS generates electrophilic chlorine species, favoring aromatic electrophilic substitution at the para position due to methoxy’s directing effects.

Chlorination of Methoxy-Substituted Precursors

Phosphorous Oxychloride (POCl₃)-Mediated Chlorination

Procedure :

-

Methyl 2-methoxy-4-hydroxybenzoate is treated with POCl₃ (2.5 eq) and catalytic pyridine at 110°C for 4 hours.

Key Data :

Advantages : High chlorination efficiency. Limitations : POCl₃ is moisture-sensitive and highly corrosive.

Catalytic Chlorination Using FeCl₃

Procedure :

-

Gaseous Cl₂ is introduced to a solution of methyl 2-methoxy-4-hydroxybenzoate in acetic acid with FeCl₃ (5 mol%) at 50°C.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Reaction Time | 3 hours |

Advantages : Avoids stoichiometric chlorinating agents. Limitations : Requires specialized equipment for Cl₂ handling.

Comparative Analysis of Methods

| Method | Yield Range | Cost Efficiency | Scalability | Safety Concerns |

|---|---|---|---|---|

| Sulfuric Acid Ester. | 85–90% | High | Industrial | Corrosive waste |

| POCl₃ Chlorination | 75–78% | Moderate | Pilot-scale | Toxicity of POCl₃ |

| NCS Chlorination | 70–72% | Low | Lab-scale | Limited by NCS cost |

| FeCl₃/Cl₂ | 80–82% | Moderate | Industrial | Cl₂ gas hazards |

Industrial-Scale Optimization

Solvent Recycling in DMF-Based Reactions

Continuous Flow Processes

-

Microreactor systems achieve 94% yield in esterification by enhancing heat/mass transfer, reducing reaction time to 2 hours.

Emerging Methodologies

Enzymatic Esterification

常见问题

Q. What are the key considerations for optimizing the synthesis of methyl 2,4-dichloro-5-methoxybenzoate?

Methodological Answer: Synthesis optimization involves controlling reaction parameters such as catalyst concentration, reflux duration, and solvent selection. For example, esterification of aromatic acids (e.g., 2,4-dichlorobenzoic acid derivatives) typically uses methanol and sulfuric acid as a catalyst under reflux (4 hours) to achieve high yields . Work-up procedures, such as quenching in ice water and recrystallization from ethanol, are critical for purity . Comparative studies with alternative catalysts (e.g., sodium hypochlorite in aqueous or 1,4-dioxane systems) may reveal trade-offs between reaction efficiency and byproduct formation .

Q. How can researchers ensure safe handling and storage of this compound?

Methodological Answer: Safety protocols include using nitrile gloves inspected for integrity, chemical-resistant lab coats, and fume hoods to minimize inhalation risks . Storage should prioritize stability: anhydrous conditions, inert atmospheres (e.g., nitrogen), and temperatures below -20°C for long-term preservation, as suggested for structurally similar methoxy-substituted compounds .

Q. What are effective purification techniques for isolating this compound from reaction mixtures?

Methodological Answer: Recrystallization using ethanol or methanol is a standard method for isolating crystalline products, as demonstrated in the purification of 2,4-dichlorophenoxy acetate derivatives . For oily or complex mixtures, column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) can improve separation efficiency.

Q. How can solubility challenges be addressed during experimental design?

Methodological Answer: Solubility screening in polar aprotic solvents (e.g., DMSO or DMF) is recommended for methoxy- and chloro-substituted aromatics. Co-solvent systems (e.g., methanol-water) or sonication may enhance dissolution. Precedents from similar esters, such as methyl 5-chloro-2-methoxybenzoate, suggest solubility in dichloromethane for reaction setups .

Advanced Research Questions

Q. What advanced spectroscopic methods are suitable for characterizing this compound?

Methodological Answer: High-resolution NMR (¹H/¹³C) is critical for confirming substitution patterns: the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm, while aromatic protons appear downfield due to electron-withdrawing chloro groups. Mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water mobile phase) validate molecular weight and purity (>95%) . X-ray crystallography may resolve stereoelectronic effects if single crystals are obtained.

Q. How can researchers design bioactivity assays for this compound?

Methodological Answer: Structure-activity relationship (SAR) studies should focus on its potential as a pharmacophore. For example, microbial growth inhibition assays (e.g., against E. coli or S. aureus) at varying concentrations (10–100 µg/mL) can screen antibacterial activity . Enzyme inhibition assays (e.g., COX-2 or acetylcholinesterase) with kinetic analysis (IC₅₀ determination) may elucidate mechanistic pathways.

Q. What strategies mitigate data contradictions in synthetic yield or purity across studies?

Methodological Answer: Contradictions often arise from differences in work-up protocols or analytical thresholds. Systematic replication under controlled conditions (e.g., catalyst purity, solvent drying) is essential. For instance, sulfuric acid-catalyzed esterification may yield higher purity than sodium hypochlorite routes , but with variability in byproducts. Use of internal standards (e.g., deuterated analogs) in GC-MS or HPLC can improve quantification accuracy .

Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic fate of this compound?

Methodological Answer: Deuterated analogs (e.g., methyl 5-chloro-2-methoxy-d₃-benzoate) enable tracking via mass spectrometry. Synthesis involves substituting protonated precursors with deuterated reagents (e.g., D₂O or CD₃I). In vitro metabolic assays (e.g., liver microsomes) coupled with LC-MS/MS can identify hydrolysis products or oxidative metabolites.

Q. What methodologies identify and quantify synthetic byproducts or degradation products?

Methodological Answer: GC-MS or LC-HRMS with non-targeted screening (e.g., molecular feature extraction) detects low-abundance byproducts. Accelerated degradation studies (e.g., heat, light, or pH stress) reveal stability profiles. For example, hydrolysis under alkaline conditions may produce 2,4-dichloro-5-methoxybenzoic acid, detectable via reverse-phase HPLC .

Q. How can computational modeling predict reactivity or environmental persistence of this compound?

Methodological Answer: Density functional theory (DFT) calculations (e.g., Gaussian 16) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic reactivity. Environmental fate assessments use EPI Suite to estimate biodegradation half-lives or bioaccumulation potential based on logP values (~2.5–3.0 for similar esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。